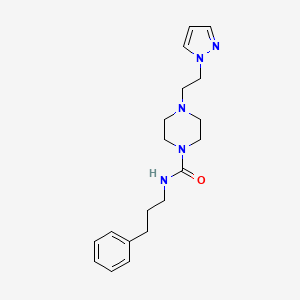

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-phenylpropyl)-4-(2-pyrazol-1-ylethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O/c25-19(20-9-4-8-18-6-2-1-3-7-18)23-15-12-22(13-16-23)14-17-24-11-5-10-21-24/h1-3,5-7,10-11H,4,8-9,12-17H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSMNPQBJLNFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CC=N2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a novel piperazine derivative with potential pharmacological applications, particularly in the treatment of anxiety and depression. This article reviews its biological activity, focusing on its anxiolytic and antidepressant properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a piperazine ring, a pyrazole moiety, and a phenylpropyl group, which are critical for its biological activity.

Anxiolytic Activity

Research indicates that compounds similar to this compound exhibit significant anxiolytic-like effects . For instance, studies have shown that related piperazine derivatives enhance serotonergic activity, which is crucial for anxiety modulation.

Key Findings:

- In behavioral tests such as the elevated plus maze and light-dark box tests, these compounds demonstrated reduced anxiety-like behaviors in animal models .

- The anxiolytic effects were often mediated through interactions with the 5-HT_1A receptor and the GABAA receptor , indicating a multifaceted mechanism of action .

Antidepressant Activity

In addition to anxiolytic properties, this compound also shows promise as an antidepressant . The antidepressant-like effects are likely due to its ability to modulate serotonin levels in the brain.

Research Insights:

- Administration of related compounds resulted in significant improvements in depressive-like behaviors in animal models .

- The antidepressant effects were similarly blocked by pretreatment with selective serotonin antagonists, confirming the involvement of serotonergic pathways .

The mechanisms underlying the biological activity of this compound are complex and involve multiple neurotransmitter systems:

- Serotonergic System : The compound enhances serotonin signaling, which is crucial for both anxiety and mood regulation.

- GABAergic Modulation : Interaction with GABAA receptors suggests that it may also influence inhibitory neurotransmission, contributing to its anxiolytic effects.

- Dopaminergic Pathways : Preliminary data suggest potential interactions with dopamine receptors, which may further enhance its antidepressant profile.

Study 1: Anxiolytic Effects in Animal Models

A study evaluated the anxiolytic effects of a similar piperazine derivative (LQFM192) using male Swiss mice. The results indicated that doses of 54 and 162 μmol/kg produced significant anxiolytic-like activity, which was blocked by specific receptor antagonists .

Study 2: Antidepressant-Like Activity

Another study focused on LQFM008, a related compound. It demonstrated significant reductions in despair behavior in the forced swimming test, indicating potential antidepressant properties. The effects were attributed to serotonergic system engagement .

Data Table: Summary of Biological Activities

| Compound Name | Anxiolytic Activity | Antidepressant Activity | Mechanism of Action |

|---|---|---|---|

| 4-(2-(1H-pyrazol-1-yl)ethyl)-... | Yes | Yes | Serotonergic & GABAergic modulation |

| LQFM192 | Yes | Yes | Serotonin receptor interaction |

| LQFM008 | Yes | Yes | Serotonin pathway engagement |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, such as:

- Step 1 : Formation of the piperazine core via condensation of ethylenediamine with dihaloalkanes under basic conditions (e.g., K₂CO₃ in CH₃CN) .

- Step 2 : Functionalization with pyrazole and phenylpropyl groups. For example, coupling 1H-pyrazole derivatives via nucleophilic substitution or click chemistry (e.g., CuSO₄·5H₂O/sodium ascorbate in H₂O:DCM) .

- Critical Factors : Solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. RT), and stoichiometry of reagents (e.g., 1.2 equiv. of azide derivatives) significantly impact yield and purity. XRPD and DSC are recommended for crystallinity validation .

Q. How is the structural integrity of this compound validated in academic research?

- Analytical Techniques :

- 1H/13C NMR : Confirm substitution patterns (e.g., piperazine N-ethyl linkage, pyrazole protons) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography : Resolve 3D conformation; for example, analogs like 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-ethylpiperazine-1-carboxamide have been structurally characterized .

- Purity Assessment : HPLC (≥95% purity) with UV detection at 254 nm .

Q. What preliminary biological screening data exist for this compound?

- Antimicrobial/Anticancer Assays : Pyrazole-piperazine hybrids are tested against Gram-positive bacteria (e.g., S. aureus) via MIC assays or cancer cell lines (e.g., MCF-7) using MTT protocols .

- Dose-Response : IC₅₀ values are calculated from triplicate experiments with positive controls (e.g., doxorubicin).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across structurally similar analogs?

- Case Study : Variability in IC₅₀ values for pyrazole-piperazine derivatives may arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) vs. electron-donating groups (e.g., -OCH₃) altering target binding .

- Assay Conditions : Differences in cell line passage numbers, serum concentrations, or incubation times .

- Resolution : Meta-analysis of structure-activity relationships (SAR) using standardized protocols (e.g., NIH/NCATS guidelines).

Q. What computational strategies are effective for predicting target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or GPCRs. For example, analogs with 4-phenylpropyl groups show π-π stacking with tyrosine residues .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).

Q. How can synthetic scalability be optimized without compromising purity?

- Process Chemistry :

- Catalysis : Replace stoichiometric reagents (e.g., LiAlH₄) with catalytic systems (e.g., Pd/C for hydrogenation) .

- Workflow Automation : Use flow chemistry for hazardous steps (e.g., azide couplings) .

- Quality Control : In-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What are the challenges in interpreting solubility and bioavailability data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.